Cas no 90560-10-4 (6-methoxy-1-benzothiophene)

6-methoxy-1-benzothiophene structure
6-methoxy-1-benzothiophene structure
6-methoxy-1-benzothiophene
90560-10-4
C9H8OS
164.224221229553
MFCD13181215
788609
13634237

6-methoxy-1-benzothiophene Properties

Names and Identifiers

    • 6-Methoxybenzo[b]thiophene
    • 6-Methoxy-1-benzothiophene
    • 6-Methoxybenzo(b)thiophene
    • BENZO[B]THIOPHENE, 6-METHOXY-
    • 6-methoxy-benzo[b]thiophene
    • Benzo[b]thiophene,6-methoxy-
    • AK109893
    • zlchem 184
    • 6-Methoxybenzothiophene
    • 6-Methoxy-benzothiophene
    • 6-methoxybenzo[b]-thiophene
    • 6-Methoxy -benzo[b]thiophene
    • 1-benzothien-6-yl methyl ether
    • 6-(methyloxy)-1-benzothiophene
    • ZLB0175
    • WGDVDMKNSDCNGB-UHFFFAOYSA-N
    • BCP31108
    • CM0075
    • 5075AC
    • A
    • 6-Methoxybenzo[b]thiophene (ACI)
    • 6-Methoxythianaphthene
    • SY122383
    • DB-032186
    • CS-B0373
    • SCHEMBL155194
    • SB22884
    • 6-Methoxy-1-benzothiophene;Benzo[b]thiophene, 6-methoxy-
    • Benzo[b]thiophene, 6-methoxy-
    • DTXSID70545514
    • 90560-10-4
    • MFCD13181215
    • GS-6187
    • AKOS016009085
    • +Expand
    • MFCD13181215
    • WGDVDMKNSDCNGB-UHFFFAOYSA-N
    • 1S/C9H8OS/c1-10-8-3-2-7-4-5-11-9(7)6-8/h2-6H,1H3
    • O(C)C1C=C2C(C=CS2)=CC=1

Computed Properties

  • 164.02958605g/mol
  • 0
  • 2
  • 1
  • 164.02958605g/mol
  • 11
  • 138
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.9
  • 37.5

Experimental Properties

  • 268.874°C at 760 mmHg

6-methoxy-1-benzothiophene Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P006CWS-100mg
6-Methoxybenzo[b]thiophene
90560-10-4 98%
100mg
$12.00 2024-04-20
A2B Chem LLC
AC95868-100mg
6-methoxy-1-benzothiophene
90560-10-4 98%
100mg
$11.00 2024-05-20
Aaron
AR006D54-100mg
6-Methoxybenzo[b]thiophene
90560-10-4 98%
100mg
$15.00 2024-07-18
abcr
AB448479-250 mg
6-Methoxybenzo[b]thiophene, 90%; .
90560-10-4 90%
250mg
€193.30 2023-05-18
Alichem
A169004709-1g
6-Methoxybenzo[b]thiophene
90560-10-4 95%
1g
$248.40 2023-08-31
Ambeed
A124193-100mg
6-Methoxybenzo[b]thiophene
90560-10-4 98%
100mg
$15.0 2024-07-18
Apollo Scientific
OR900495-250mg
6-Methoxy-1-benzothiophene
90560-10-4 95%
250mg
£39.00 2024-05-24
Bestfluorodrug
YF0090096-1.0g
6-methoxybenzo[b]thiophene
90560-10-4 97%
1.0g
¥960 2023-01-04
Crysdot LLC
CD41000142-5g
6-Methoxybenzo[b]thiophene
90560-10-4 95+%
5g
$683 2024-07-18
eNovation Chemicals LLC
D383485-5g
6-Methoxybenzo(b)thiophene
90560-10-4 95%
5g
$695 2022-09-07

6-methoxy-1-benzothiophene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; 17 h, rt
1.2 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  rt; 30 min, rt
Reference
Ring opening/closure reactions of novel diheteroarylethenes derivatives. Solvent effects
Vazquez, Alvaro J.; Nudelman, Norma Sbarbati, Journal of Physical Organic Chemistry, 2012, 25(11), 925-932

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; 17 h, rt
1.2 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  rt; 30 min, rt
Reference
Photokinetics of two novel photochromic diarylethenes derived from benzothiophene
Vazquez, A.; Nudelman, N. Sbarbati, International Journal of Chemical Kinetics, 2012, 44(11), 736-744

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone
1.2 Solvents: Chlorobenzene
Reference
Dibasic benzo[b]thiophene derivatives as a novel class of active site directed thrombin inhibitors: 4. SAR studies on the conformationally restricted C3-side chain of hydroxybenzo[B]thiophenes
Takeuchi, Kumiko; Kohn, Todd J.; Sall, Daniel J.; Denney, Michael L.; McCowan, Jefferson R.; et al, Bioorganic & Medicinal Chemistry Letters, 1999, 9(5), 759-764

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  30 min, 0 °C; 1 h, 0 °C; 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Full Color Light Responsive Diarylethene Inks for Reusable Paper
Jeong, Woomin; Khazi, Mohammed Iqbal; Park, Dong-Hoon; Jung, Young-Sik; Kim, Jong-Man, Advanced Functional Materials, 2016, 26(29), 5230-5238

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  sec-Butyllithium Solvents: Tetrahydrofuran ;  -78 °C
1.2 -
1.3 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C
1.4 Reagents: Sodium borohydride Solvents: Methanol
Reference
Certain applications of heteroatom directed ortho-metalation in sulfur heterocycles
Pradhan, Tarun Kanti; Ghosh, Sukhen Chandra; De, Asish, ARKIVOC (Gainesville, 2003, (9), 158-173

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Sodium borohydride Solvents: Methanol ;  1 h, reflux; 12 h, reflux
1.2 Reagents: Sulfuric acid Solvents: Water
Reference
Application of directed metalation in synthesis. Part 4: Expedient synthesis of substituted benzo[b]thiophene and naphthothiophene
Mukherjee, Chandrani; Kamila, Sukanta; De, Asish, Tetrahedron, 2003, 59(26), 4767-4774

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Copper bromide (CuBr2) Solvents: Methanol ,  Dimethylformamide ;  5 h, 110 °C
Reference
Enantioselective Hydroarylation or Hydroalkenylation of Benzo[b]thiophene 1,1-Dioxides with Organoboranes
Hu, Fangdong; Jia, Jie; Li, Ximing; Xia, Ying, Organic Letters, 2021, 23(3), 896-901

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Chlorobenzene ;  overnight, reflux; reflux → rt
Reference
Discovery of Potent Irreversible Pan-Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Wang, Yuming; Li, Lijun; Fan, Jun; Dai, Yang; Jiang, Alan; et al, Journal of Medicinal Chemistry, 2018, 61(20), 9085-9104

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  25 - 30 °C
Reference
Synthesis Development of the Selective Estrogen Receptor Degrader (SERD) LSZ102 from a Suzuki Coupling to a C-H Activation Strategy
Baenziger, Markus ; Baierl, Marcel; Devanathan, Krishnaswamy; Eswaran, Sumesh; Fu, Peng; et al, Organic Process Research & Development, 2020, 24(8), 1405-1419

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Copper bromide (CuBr) Solvents: Methanol ,  Dimethylformamide ;  7 h, 110 °C
Reference
Benzo[b]naphtho[1,2-d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications
Shen, Xian-Yan; Li, Man; Zhou, Tai-Ping; Huang, Ji-Rong, Angewandte Chemie, 2022, 61(35),

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  rt
Reference
Concise synthesis and biological evaluation of 2-Aryl-3-Anilinobenzo[b]thiophene derivatives as potent apoptosis-inducing agents
Romagnoli, Romeo; Preti, Delia; Hamel, Ernest; Bortolozzi, Roberta; Viola, Giampietro; et al, Bioorganic Chemistry, 2021, 112,

6-methoxy-1-benzothiophene Raw materials

6-methoxy-1-benzothiophene Preparation Products

6-methoxy-1-benzothiophene Suppliers

Shanghai chemsoon Biotechnology Co., Ltd
Audited Supplier Audited Supplier
(CAS:90560-10-4)
ZHAO JING LI
17558870519
sales02@chemsoon.com

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